

Application Notes and Protocols for HJC0152 Administration in In Vivo Animal Studies

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Compound of Interest

Compound Name: HJC0152
Cat. No.: B10775985

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These application notes provide detailed protocols for the in vivo administration of **HJC0152**, a potent STAT3 inhibitor, in animal models of cancer. The information compiled is based on findings from preclinical studies on gastric, glioblastoma, head and neck, and non-small-cell lung cancers.

Data Presentation

The following tables summarize the quantitative data for **HJC0152** administration in various cancer models.

Table 1: **HJC0152** Administration Routes and Dosages in Murine Cancer Models

Cancer Type	Animal Model	Administration Route	Dosage	Vehicle	Frequency	Duration
Gastric Cancer	BALB/c nude mice	Intraperitoneal (IP)	7.5 mg/kg	PBS	Twice weekly	21 days
Glioblastoma	Nude mice	Intratumoral	7.5 mg/kg	DMSO	Daily	28 days
Head and Neck Squamous Cell Carcinoma	Nude mice	Intraperitoneal (IP)	7.5 mg/kg	DMSO	Daily	28 days
Non-Small-Cell Lung Cancer	Nude mice	Intraperitoneal (IP)	7.5 mg/kg	Not Specified	Daily	Not Specified
Breast Cancer	Not Specified	Oral	25 mg/kg	Not Specified	Not Specified	Not Specified

Table 2: Summary of In Vivo Study Parameters for **HJC0152**

Parameter	Details
Animal Strain	BALB/c nude mice (athymic)
Age of Animals	4-6 weeks
Tumor Induction	Subcutaneous injection of cancer cells (e.g., MKN45, U87, SCC25, A549)
Typical Cell Inoculum	2×10^6 to 6×10^6 cells per mouse
Monitoring	Tumor volume and body weight measured 2-3 times per week
Tumor Volume Calculation	$(\text{Length} \times \text{Width}^2) / 2$
Endpoint	Euthanasia at the end of the treatment period for tumor excision and analysis

Experimental Protocols

Detailed methodologies for the preparation and administration of **HJC0152** are provided below.

Protocol 1: Intraperitoneal (IP) Injection of HJC0152

This protocol is suitable for systemic administration of **HJC0152** in mouse models.

Materials:

- **HJC0152** powder
- Phosphate-buffered saline (PBS), sterile
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300)
- Tween 80
- 1 mL syringes

- 25-27 gauge needles
- 70% ethanol
- Sterile microcentrifuge tubes

Procedure:

1. Preparation of **HJC0152** Solution:

- Option A: PBS-based Vehicle^[1]
 - Weigh the required amount of **HJC0152** powder based on the number of animals and the 7.5 mg/kg dosage.
 - Dissolve the **HJC0152** powder in a minimal amount of a suitable solvent if necessary, as aqueous solubility might be limited.
 - Bring the final volume up with sterile PBS to achieve the desired concentration for injection (typically 100 µL per 20g mouse).
 - Vortex thoroughly to ensure complete dissolution.
- Option B: DMSO-based Vehicle
 - Prepare a stock solution of **HJC0152** in DMSO (e.g., 10 mg/mL).
 - For a final injection volume of 100 µL, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.
 - Calculate the volume of the **HJC0152** stock solution needed per injection.
 - In a sterile microcentrifuge tube, combine the required volume of **HJC0152** stock with the appropriate volumes of PEG300, Tween 80, and saline to achieve the final vehicle composition.
 - Vortex thoroughly to create a clear solution.

2. Animal Restraint and Injection:[2][3][4]

- Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.
- Turn the mouse to expose its abdomen.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[2][4]
- Wipe the injection site with 70% ethanol.
- Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and prepare a new one.
- Slowly inject the **HJC0152** solution (typically 100 μ L).
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress post-injection.

Protocol 2: Oral Gavage of HJC0152

This protocol provides a general guideline for oral administration. The formulation may need to be optimized for **HJC0152**'s specific properties.

Materials:

- **HJC0152** powder
- Vehicle (e.g., corn oil, or a formulation of DMSO, PEG300, and Tween 80 as described in Protocol 1, Option B)
- Animal feeding needles (gavage needles), appropriate size for the mouse
- 1 mL syringes

Procedure:

1. Preparation of **HJC0152** for Oral Administration:

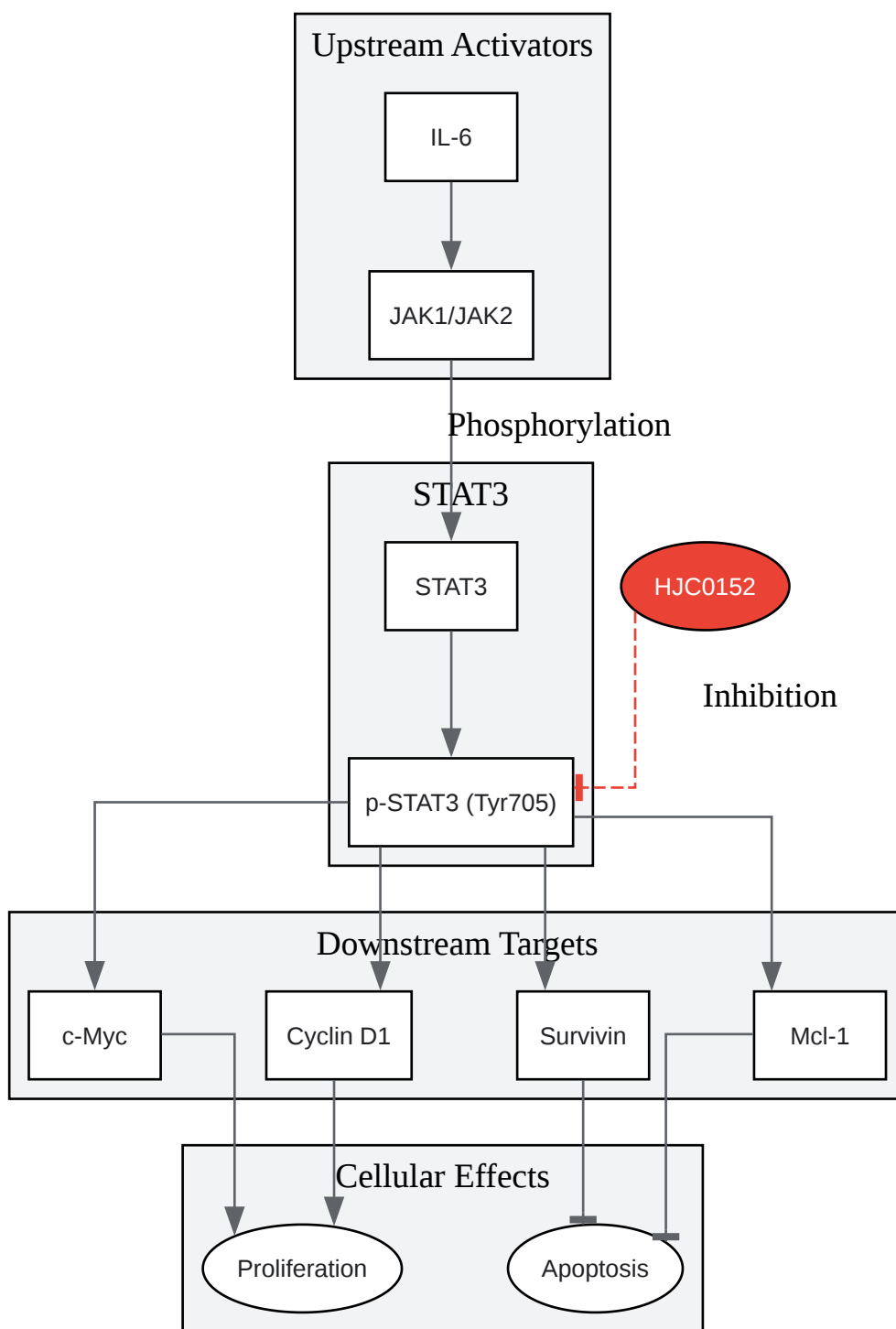
- Prepare the **HJC0152** solution in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose).
- Ensure the solution is homogenous and free of precipitates.

2. Gavage Procedure:

- Securely restrain the mouse by the scruff of the neck.
- Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
- Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
- Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
- Once the needle is in place, slowly administer the **HJC0152** solution.
- Carefully withdraw the needle.
- Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Mandatory Visualizations

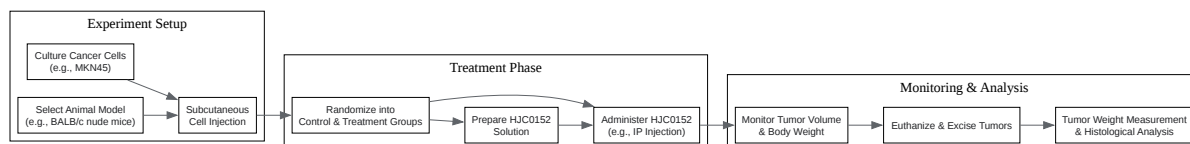
Signaling Pathway



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Caption: **HJC0152** inhibits STAT3 signaling pathway.

Experimental Workflow



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Caption: Workflow for in vivo efficacy studies of **HJC0152**.

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